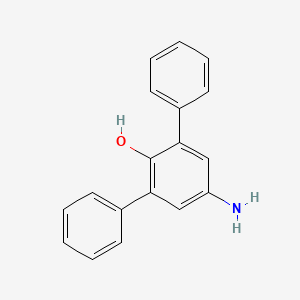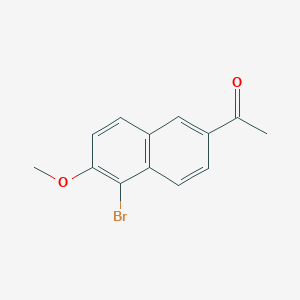
2-Benzyloxy-6-bromonaphthalene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated by Singha et al. (2013), who developed a novel route for synthesizing benzo[c]chromene derivatives starting from o-bromonaphthalene derivatives through a one-pot Suzuki–Miyaura cross-coupling followed by oxidative lactonization (Singha et al., 2013). This methodology highlights the utility of bromonaphthalene substrates in complex synthesis, potentially applicable to 2-Benzyloxy-6-bromonaphthalene.
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its reactivity and the types of chemical reactions it can undergo. The presence of a bromine atom facilitates nucleophilic substitution reactions, while the benzyloxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity.
Chemical Reactions and Properties
Compounds similar to this compound are utilized in various chemical reactions. For instance, electrophilic cyclizations involving bromonaphthalenes yield highly functionalized products, as shown by Wang et al. (2014), who reported the formation of functionalized 2-bromonaphthalenes via reactions with N-bromosuccinimide (Wang et al., 2014). These reactions underscore the chemical versatility of bromonaphthalene derivatives.
Physical Properties Analysis
While specific studies on the physical properties of this compound are not directly referenced, the physical characteristics of bromonaphthalene derivatives, such as melting points, solubility, and crystalline structure, can be inferred based on related compounds. These properties are essential for understanding the compound's behavior in various solvents and conditions, influencing its application in synthesis.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards nucleophilic and electrophilic agents, are central to its applications in organic synthesis. The bromo and benzyloxy substituents make it a versatile intermediate for constructing more complex molecular architectures. Its role in facilitating Suzuki–Miyaura cross-coupling reactions is a testament to its utility in organic chemistry.
For more in-depth exploration of these topics, including the synthesis and application of this compound and related compounds, the following references provide a comprehensive overview:
- Palladium-catalyzed synthesis and reactions of bromonaphthalenes (Singha et al., 2013).
- Electrophilic cyclizations involving bromonaphthalenes (Wang et al., 2014).
Wissenschaftliche Forschungsanwendungen
1. Dioxin Formation Studies
Research has explored the formation of dioxins, particularly brominated dioxins, from the high-temperature pyrolysis of brominated hydrocarbons like 2-bromophenol. These studies are crucial in understanding the environmental impact and potential hazards of using brominated flame retardants. 2-Bromophenol pyrolysis leads to products including bromonaphthalene, which is structurally related to 2-Benzyloxy-6-bromonaphthalene, and helps in understanding the behavior of such compounds at high temperatures and their potential environmental impacts (Evans & Dellinger, 2003).
2. Synthesis of Pharmaceuticals and Chemicals
This compound can be utilized in the synthesis of complex organic compounds. For example, it's used in the synthesis of benzoquinazolinones, which have potential applications in pharmaceuticals, showing anticancer activities. The synthesis involves several stages, including reactions with bromonaphthalene derivatives (Nowak et al., 2014).
3. Organic Synthesis Research
Studies on electrophilic cyclizations of diaryl-2,3-allenyl ethers have been conducted, leading to the formation of highly functionalized 2-bromonaphthalenes. These reactions demonstrate the potential of bromonaphthalene derivatives in organic synthesis, providing insights into the reactivity and applications of such compounds in chemical synthesis (Wang et al., 2014).
4. Antimicrobial Studies
Some derivatives of this compound, like 6-bromonaphthalene moiety, have been synthesized and tested for antimicrobial activities. These studies contribute to the field of medicinal chemistry, particularly in the development of new antimicrobial agents (Mayekar et al., 2010).
5. Studies on Environmental Behavior
Research on the pyrolysis and thermal degradation of brominated compounds, including bromonaphthalenes, helps in understanding their environmental behavior. This is particularly important in assessing the impact of such compounds when used as flame retardants and their potential to form hazardous byproducts (Evans & Dellinger, 2005).
Safety and Hazards
The safety information for “2-Benzyloxy-6-bromonaphthalene” includes several hazard statements: H302, H312, H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-6-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVBDTXZESAKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348769 | |
| Record name | 2-Benzyloxy-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2234-45-9 | |
| Record name | 2-Benzyloxy-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

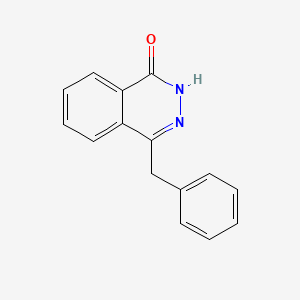
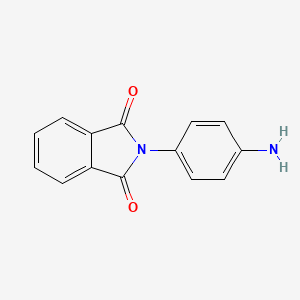
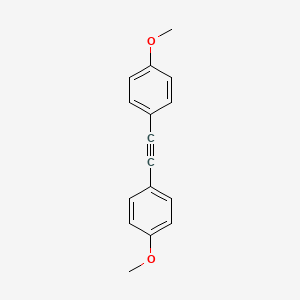
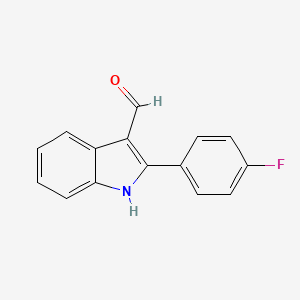
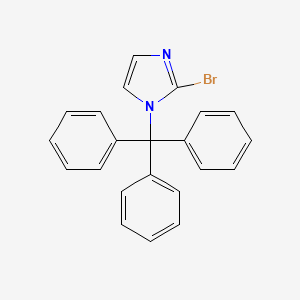
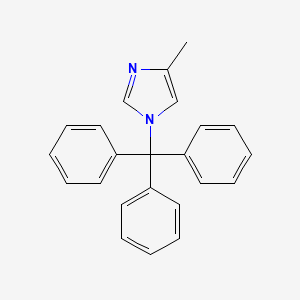
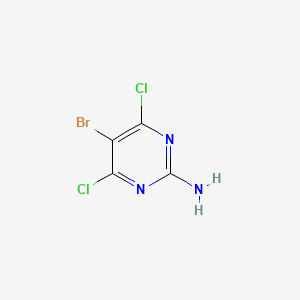
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
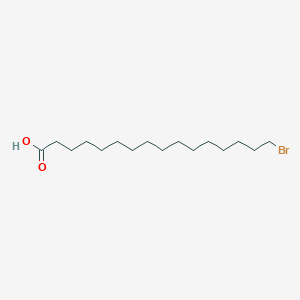
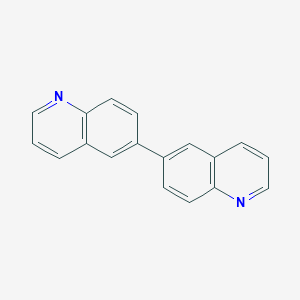
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
